molecular formula C10H15N3O2 B2635356 (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile CAS No. 464891-08-5

(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile

Cat. No. B2635356
CAS RN: 464891-08-5
M. Wt: 209.249
InChI Key: WXBLUGOSYMYPBB-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's potential as a fluorescent probe for detecting specific proteins in biological samples. Another area of research has investigated the compound's potential as a therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has been investigated in detail. Studies have shown that the compound binds to specific proteins in cells, leading to changes in their activity and function. This can result in a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and cell death.
Biochemical and Physiological Effects
Studies have shown that (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has a variety of biochemical and physiological effects. These include changes in gene expression, cell proliferation, and cell death. The compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile in lab experiments is its specificity for certain proteins. This can make it a useful tool for studying the function of these proteins in cells. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile. One area of research could focus on developing new fluorescent probes based on the compound for detecting specific proteins in biological samples. Another area of research could investigate the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on gene expression, cell proliferation, and cell death.

Synthesis Methods

The synthesis of (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of morpholine with acetic anhydride to form N-acetylmorpholine. This compound is then reacted with ethyl cyanoacetate to form ethyl 2-(2-acetylmorpholin-4-yl)acrylonitrile. The final step involves the reaction of this compound with ammonia to form (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile.

properties

IUPAC Name

(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8(12)9(6-11)10(14)7-13-2-4-15-5-3-13/h2-5,7,12H2,1H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBLUGOSYMYPBB-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)CN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)CN1CCOCC1)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile

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